4-(1-Phenylethyl)resorcinol
Description
Properties
IUPAC Name |
4-(1-phenylethyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-5-3-2-4-6-11)13-8-7-12(15)9-14(13)16/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXNIMHIHYFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005319 | |
| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-27-8 | |
| Record name | 4-(1-Phenylethyl)-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylethyl resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl resorcinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(1-Phenylethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Phenylethyl)-benzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(alpha-Methylbenzyl)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLETHYL RESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G37UFG162O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of 4-(1-Phenylethyl)benzene-1,3-diol, also known as Phenylethyl resorcinol or 4-(alpha-Methylbenzyl)resorcinol, is tyrosinase , a key enzyme in the production of melanin. This compound acts as a tyrosinase inhibitor , reducing the enzyme’s activity and thus decreasing melanin production.
Mode of Action
Phenylethyl resorcinol interacts with tyrosinase by binding to its active site, thereby inhibiting the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This interaction results in a decrease in melanin production, leading to a lightening effect on the skin.
Biochemical Pathways
The compound’s action primarily affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis. The downstream effect is a reduction in melanin production, which can help lighten skin tone and reduce hyperpigmentation.
Pharmacokinetics
Phenylethyl resorcinol exhibits high gastrointestinal absorption, indicating good bioavailability. It is also reported to be a CYP1A2 inhibitor. .
Result of Action
The molecular effect of Phenylethyl resorcinol’s action is the inhibition of tyrosinase, leading to a decrease in melanin production. On a cellular level, this results in lighter skin pigmentation. It has been reported to have skin-lightening activity, reducing the appearance of dark spots and hyperpigmentation, and brightening the skin tone.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenylethyl resorcinol. For instance, it is stable under inert atmosphere and room temperature conditions. It may oxidize when exposed to air and sunlight. Therefore, it is typically used in cosmetic formulations that protect it from air and light exposure.
Biological Activity
Phenylethyl resorcinol (PR), chemically known as 4-(1-phenylethyl)-1,3-benzenediol, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in dermatological applications. This article explores its biological activity, focusing on its antifungal properties, skin whitening effects, and potential toxicological implications, supported by data tables and case studies.
Antifungal Activity
Phenylethyl resorcinol has shown significant antifungal properties, particularly against dermatophytes. A study evaluated its effectiveness against nine dermatophyte species, revealing that PR demonstrated superior antifungal activity compared to fluconazole, a commonly used antifungal agent. The results indicated that PR achieved 100% inhibition against Trichophyton tonsurans at concentrations as low as 100 μg/mL, while fluconazole required higher concentrations for similar efficacy.
Table 1: Antifungal Activity of Phenylethyl Resorcinol vs. Fluconazole
| Dermatophyte | Concentration (μg/mL) | % Inhibition PR | % Inhibition Fluconazole |
|---|---|---|---|
| T. rubrum | 100 | 100 | 76.06 |
| T. tonsurans | 100 | 100 | 79.90 |
| M. gypseum | 20 | >50 | Not tested |
The mechanism of action involves structural alterations in the fungal cells, evidenced by electron microscopy, which showed increased vacuolation and thickening of the cell wall upon treatment with PR .
Skin Whitening Effects
PR is recognized for its potent skin-lightening properties due to its ability to inhibit tyrosinase activity, a critical enzyme in melanin synthesis. Research indicates that PR is approximately 22 times more effective than kojic acid and over 100 times more effective than β-arbutin in promoting skin lightening.
Table 2: Comparative Efficacy of Skin Lightening Agents
| Agent | Relative Efficacy (vs. Tyrosinase) |
|---|---|
| Phenylethyl Resorcinol | 22 times more effective than kojic acid |
| β-Arbutin | >100 times more effective than β-arbutin |
In vivo studies have confirmed that formulations containing PR can significantly lighten hyperpigmented skin in Asian populations when applied topically at concentrations as low as 0.5% . Furthermore, the incorporation of PR into nanostructured lipid carriers (NLCs) has enhanced its stability and delivery efficiency, allowing for sustained release and improved cellular uptake in melanoma cells .
Toxicological Considerations
Despite its beneficial effects, there are concerns regarding the safety profile of phenylethyl resorcinol. A case study documented an instance of allergic contact dermatitis linked to PR use in cosmetics. A 52-year-old female developed erythema after applying a skin-lightening essence containing PR. Patch testing confirmed a positive reaction to the compound, highlighting the potential for sensitization in susceptible individuals .
Scientific Research Applications
Skin-Lightening Agent
Phenylethyl resorcinol is primarily recognized for its effectiveness as a skin-lightening agent. Its mechanism of action involves the inhibition of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin. Studies have demonstrated that PR exhibits a significantly higher inhibitory effect on tyrosinase compared to traditional agents like kojic acid, making it an attractive alternative in cosmetic formulations aimed at reducing hyperpigmentation.
Case Studies and Research Findings
- In Vitro Studies : Research indicates that PR can inhibit melanin production effectively in B16 melanoma cells, demonstrating up to 80% inhibition of tyrosinase activity. This was corroborated by studies using ethosomal formulations that showed enhanced skin penetration and retention compared to liposomal and conventional solutions .
- Clinical Applications : PR has been incorporated into various topical formulations, including creams and serums. A notable study highlighted its successful incorporation into liposomal creams, which improved both stability and skin permeation, achieving a skin deposition value of 1732.76 µg/cm² after 24 hours .
Stability Enhancements through Novel Formulations
The stability of PR in topical formulations poses challenges due to its susceptibility to degradation under light and varying pH conditions. Recent research has focused on developing advanced delivery systems to enhance the stability and bioavailability of PR.
Formulation Techniques
- Ethosomes : Ethosomal formulations have been developed to encapsulate PR effectively. These vesicles demonstrated improved stability and delivery efficiency, with studies showing that ethosomes could deliver PR into the skin more effectively than traditional liposomes . The vesicles maintained over 90% active content even under adverse conditions.
- Nanoliposomes : Another innovative approach involves the use of nanoliposomes, which have been optimized for better stability and effective delivery of PR . These formulations not only enhance the solubility of PR but also improve its physicochemical properties.
| Formulation Type | Stability | Skin Penetration | Tyrosinase Inhibition |
|---|---|---|---|
| Ethosomes | High | Significantly higher than liposomes | ~80% |
| Nanoliposomes | Improved | Enhanced compared to traditional methods | Effective |
Regulatory Considerations
PR has been approved in various regions as a skin-lightening agent within specific concentration limits (e.g., 0.5% in cosmetic products). Regulatory bodies have recognized its efficacy and safety profile when used appropriately. Continuous research is essential for monitoring its long-term effects and compliance with safety standards.
Analytical Methods for Quality Control
To ensure quality control in cosmetic formulations containing PR, high-performance liquid chromatography (HPLC) methods have been developed for accurate quantification. These methods allow for the differentiation of PR from other common whitening agents, ensuring product integrity .
Comparison with Similar Compounds
Kojic Acid
- Potency: Phenylethyl resorcinol is 22x more effective in tyrosinase inhibition .
- Mechanism: Both inhibit tyrosinase, but phenylethyl resorcinol also modulates MAPK signaling, offering dual-action melanin suppression .
- Stability: Kojic acid degrades rapidly in formulations, while phenylethyl resorcinol, when encapsulated in NLCs, retains >90% activity for 3 months at 25°C .
- Safety: Kojic acid is associated with irritation and erythema, whereas phenylethyl resorcinol is gentler at concentrations ≤1% .
β-Arbutin
- Potency: Phenylethyl resorcinol demonstrates 100x greater efficacy in hair-lightening assays .
- Mechanism: β-Arbutin hydrolyzes to hydroquinone, which inhibits tyrosinase but raises safety concerns. Phenylethyl resorcinol avoids hydroquinone-related toxicity .
- Formulation: β-Arbutin is water-soluble, but phenylethyl resorcinol requires lipid-based carriers (e.g., NLCs) for optimal delivery .
Hydroquinone
- Efficacy: Hydroquinone is a gold-standard depigmenter but banned in cosmetics in the EU due to carcinogenicity risks. Phenylethyl resorcinol provides comparable results (43% hyperpigmentation reduction in 12 weeks) without genotoxic risks .
- Mechanism: Hydroquinone non-selectively destroys melanocytes, while phenylethyl resorcinol reversibly inhibits tyrosinase and melanocyte signaling .
Resveratrol
- Activity: Both compounds contain a resorcinol moiety, but phenylethyl resorcinol shows stronger tyrosinase inhibition. Resveratrol’s antioxidant effects are comparable, but its melanin reduction is less pronounced .
- Stability: Resveratrol degrades under UV light, whereas phenylethyl resorcinol’s stability improves significantly in ethosomes or smartLipid systems .
Hexylresorcinol
- Structure: Both are resorcinol derivatives, but hexylresorcinol has a shorter alkyl chain.
- Efficacy: Hexylresorcinol is less potent, with studies showing phenylethyl resorcinol achieves superior depigmentation at lower concentrations (0.5% vs. 1% for hexylresorcinol) .
Data Tables
Table 1: Key Properties of Phenylethyl Resorcinol and Comparators
| Compound | Tyrosinase Inhibition Potency | Solubility (Water) | Stability (25°C) | Safety Profile |
|---|---|---|---|---|
| Phenylethyl Resorcinol | 22x > Kojic Acid | 265 mg/L | >90% in NLCs | Safe ≤1% (non-irritant) |
| Kojic Acid | 1x | High | <60% | Irritation risk |
| β-Arbutin | 0.01x | High | Moderate | Hydroquinone metabolite |
| Hydroquinone | Comparable | Moderate | High | Carcinogenic concerns |
| Resveratrol | 0.5x | Low | Poor | UV-sensitive |
Table 2: Formulation Strategies for Enhanced Delivery
| Compound | Delivery System | Encapsulation Efficiency | Stability Improvement |
|---|---|---|---|
| Phenylethyl Resorcinol | NLCs, Nanoliposomes | 93–97% | 3-month stability |
| Resveratrol | PLGA microspheres | 70–85% | Limited UV protection |
| Kojic Acid | Chitosan nanoparticles | 60–75% | Moderate |
Research Findings and Mechanistic Insights
- Dual-Action Pathway: Phenylethyl resorcinol uniquely activates p44/42 MAPK, suppressing MITF and melanogenic enzymes (TYR, TRP-2) while offering antioxidant protection .
- Synergistic Formulations: Combining phenylethyl resorcinol with UV absorbers (e.g., Tinosorb S) or vitamin C enhances photostability and efficacy .
- Clinical Outcomes: In a 12-week trial, phenylethyl resorcinol reduced hyperpigmentation by 43%, outperforming kojic acid (28%) and matching hydroquinone (45%) without adverse effects .
Preparation Methods
Temperature and Time
Elevating temperatures from 60°C to 95°C reduced reaction times from 5 hours to 2 hours while maintaining >60% conversion. However, temperatures >90°C risked styrene polymerization, necessitating precise control.
Stirring Rate
Agitation at 70–100 rpm ensured homogeneous mixing without emulsion formation during NaHCO₃ washing. Lower rates (<70 rpm) led to incomplete neutralization, while higher rates (>100 rpm) caused solvent loss.
Industrial Scalability
The patent emphasizes scalability through:
-
Batch Reactors : Stainless steel or enamel vessels (500–2000 L capacity) compatible with acidic conditions.
-
Cost Efficiency : Raw material costs are reduced by 40% compared to imported methods, with a production capacity of 240 kg/batch.
-
Waste Management : Solvent recovery systems minimize environmental impact, with >90% toluene recycled.
Comparative Analysis of Patent Embodiments
Four embodiments illustrate process variations:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |
|---|---|---|---|---|
| Catalyst | HCl | H₂SO₄ | H₃PO₄ | Polyphosphoric acid |
| Solvent | Toluene | Hexane | Heptane | Heptane/Toluene |
| Reaction Temp (°C) | 60 | 75 | 85 | 95 |
| Reaction Time (h) | 2 | 3 | 4 | 5 |
| Purity (%) | 99.3 | 99.2 | 99.2 | 99.1 |
Challenges and Limitations
-
Residual Styrene : Traces (<0.1%) may remain despite washing, requiring stringent quality control.
-
Catalyst Corrosion : HCl and H₂SO₄ necessitate corrosion-resistant equipment, increasing capital costs.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for verifying phenylethyl resorcinol purity and structural identity in synthetic preparations?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a C18 column for purity assessment (≥99.0% by HPLC) and gas chromatography (GC) to detect volatile impurities (e.g., residual solvents). Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for molecular weight verification (214.26 g/mol). Melting point analysis (78–82°C) serves as a supplementary identity test. These methods align with pharmacopeial standards for small-molecule characterization .
Q. How should researchers address the poor aqueous solubility of phenylethyl resorcinol in in vitro assays?
- Methodological Answer : Employ cosolvents like dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v to avoid cytotoxicity) for short-term solubility. For long-term stability, formulate nanostructured lipid carriers (NLCs) via thermal high-pressure homogenization. Optimize parameters such as homogenization pressure (500–1,500 bar), lipid-to-drug ratio (e.g., 10:1), and surfactant concentration to achieve nanoparticles with an average size of 500±35 nm and polydispersity index (PDI) <0.1, ensuring improved dispersibility .
Q. What spectroscopic techniques are suitable for characterizing phenylethyl resorcinol’s structural integrity post-synthesis?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl and aromatic C–H stretches). UV-Vis spectroscopy detects π-π* transitions (λmax ~280 nm). For molecular weight confirmation, use electrospray ionization mass spectrometry (ESI-MS) to observe the [M+H]<sup>+</sup> ion at m/z 215.1. Cross-validate results with X-ray diffraction (XRD) for crystalline structure analysis .
Advanced Research Questions
Q. What validation parameters are critical when establishing an HPLC protocol for phenylethyl resorcinol quantification in multicomponent formulations?
- Methodological Answer : Validate linearity across a concentration range of 10–75 µg/mL (r ≥0.9999), limit of detection (LOD: 0.72 mg/L), and limit of quantification (LOQ: 2.39 mg/L). Assess intraday and interday precision (relative standard deviation, RSD <2%) and accuracy (recovery 98–102%). Test robustness by varying mobile phase composition (acetonitrile:water gradients) and flow rates (±0.1 mL/min). Include selectivity tests against interferents (e.g., parabens, kojic acid) .
Q. How can conflicting data on phenylethyl resorcinol’s photostability be systematically evaluated?
- Methodological Answer : Conduct accelerated photostability studies under ISO 24443 guidelines using a solar simulator (UVA/UVB irradiation, 1.2 mW/cm²). Monitor degradation kinetics via stability-indicating HPLC and compare Arrhenius-modeled rate constants across studies. Control variables: temperature (25°C ± 2°C), humidity (60% ± 5%), and container opacity. Replicate experiments ≥3 times to assess inter-laboratory variability .
Q. What strategies improve the reproducibility of phenylethyl resorcinol’s biological activity assessments against dermatophytes?
- Methodological Answer : Standardize inoculum density (1×10⁵ CFU/mL) using CLSI M38-A2 broth microdilution. Include positive controls (e.g., ketoconazole) and vehicle controls (e.g., DMSO). For ultrastructural analysis, fix fungal hyphae with glutaraldehyde and image via scanning electron microscopy (SEM) to visualize membrane disruption. Calculate minimum inhibitory concentration (MIC) using the 80% growth inhibition endpoint .
Q. How should researchers design experiments to assess the impact of formulation excipients on phenylethyl resorcinol’s chemical stability?
- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test excipient interactions (e.g., methylparaben, phenoxyethanol). Store samples at 25°C, 40°C, and 60°C for 12 weeks. Quantify degradation products (e.g., resorcinol derivatives) via HPLC-MS. Use Arrhenius kinetics to extrapolate shelf life. Statistical analysis (ANOVA, p <0.05) identifies significant excipient effects .
Q. What experimental parameters are critical for synthesizing phenylethyl resorcinol derivatives with enhanced bioactivity?
- Methodological Answer : Optimize reaction conditions for regioselective alkylation:
- Catalyst: Potassium carbonate (1.5 equiv) in anhydrous DMF.
- Temperature: 80°C under nitrogen to prevent oxidation.
- Purification: Column chromatography (silica gel, hexane:ethyl acetate 3:1). Validate derivative identity via <sup>13</sup>C NMR (aromatic carbons: δ 115–155 ppm) and biological assays (e.g., tyrosinase inhibition IC50 determination) .
Methodological Notes
- Data Contradiction Analysis : When resolving conflicting stability data, compare experimental conditions (e.g., light exposure protocols, solvent systems) and apply multivariate regression to identify confounding variables .
- Reproducibility : Document raw data (e.g., chromatograms, spectral scans) in supplementary materials, adhering to journal guidelines for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
